molecular formula C15H23BO2 B7935356 4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane

Cat. No.: B7935356
M. Wt: 246.15 g/mol
InChI Key: WQUCCSKISHNGKO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with tetramethyl and propylphenyl groups. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-propylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Propylphenylboronic acid+PinacolThis compound+Water\text{4-Propylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 4-Propylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of contamination and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Boronic acids and borate esters.

    Reduction: Boranes.

    Substitution: Various substituted dioxaborolane derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

    Biology: The compound is employed in the development of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.

    Medicine: It is used in the synthesis of boron neutron capture therapy (BNCT) agents, which are used to target cancer cells.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which allows it to participate in a variety of chemical reactions. The dioxaborolane ring also provides a stable framework that enhances the reactivity of the boron atom.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-ethylphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane is unique due to the presence of the propyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic molecular targets. This property makes it particularly useful in the development of boron-containing drugs and advanced materials.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUCCSKISHNGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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